molecular formula C16H21F2NO2S B6035068 1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine

1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine

Cat. No. B6035068
M. Wt: 329.4 g/mol
InChI Key: NZRXBJMUCYDZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine is a chemical compound with a molecular formula of C18H23F2NO2S. It is commonly referred to as ADL5859 and is a selective kappa opioid receptor agonist. This chemical compound has gained a lot of attention from the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine is a selective kappa opioid receptor agonist. It binds to the kappa opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the kappa opioid receptor results in the inhibition of neurotransmitter release, leading to analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and physiological effects:
1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of chronic pain and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine in lab experiments is its selectivity for the kappa opioid receptor. This allows for more precise and targeted experiments. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine. One direction is to further investigate its potential therapeutic applications in various diseases, such as chronic pain, inflammatory diseases, and anxiety disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further studies on the mechanism of action and biochemical and physiological effects of 1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine involves the reaction of 2-(2,4-difluorophenyl)ethylamine with allylsulfonyl chloride in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, it has been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

3-[2-(2,4-difluorophenyl)ethyl]-1-prop-2-enylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2S/c1-2-10-22(20,21)19-9-3-4-13(12-19)5-6-14-7-8-15(17)11-16(14)18/h2,7-8,11,13H,1,3-6,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRXBJMUCYDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)N1CCCC(C1)CCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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